molecular formula C13H13ClN2OS B3005014 N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-methylphenyl)acetamide CAS No. 756859-01-5

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B3005014
CAS No.: 756859-01-5
M. Wt: 280.77
InChI Key: ROENKKPAMXVNKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C13H13ClN2OS and its molecular weight is 280.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

  • Thiazole derivatives, similar to N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-methylphenyl)acetamide, have shown promising results in anticancer research. For instance, studies have synthesized and evaluated various thiazole derivatives for their anticancer activity, revealing significant cytotoxic effects against cancer cell lines such as A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell lines (Evren et al., 2019).

Anti-inflammatory Activity

  • Some derivatives of this compound have been synthesized and found to exhibit significant anti-inflammatory activity. This was demonstrated in compounds synthesized by reacting pyrazole with various substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides (Sunder & Maleraju, 2013).

Antimicrobial Properties

  • Thiazole derivatives, related to this compound, have been synthesized and evaluated for their potential antimicrobial activities. Studies have shown the efficacy of such compounds against various bacterial strains like Staphylococcus aureus, Escherichia coli, and fungal strains like Aspergillus niger, Candida albicans (Baviskar et al., 2013).

Optoelectronic Applications

  • The thiazole-based compounds, similar to this compound, have been explored for their optoelectronic properties. Research in this area has involved synthesizing and analyzing the optoelectronic properties of thiazole-containing polymers, indicating potential applications in electronic devices (Camurlu & Guven, 2015).

Analgesic Potential

  • Research into thiazole derivatives has also investigated their potential as analgesic agents. Studies have synthesized novel thiazole derivatives, incorporating pyrazole moieties, and evaluated their analgesic activities, finding some compounds to exhibit significant effects (Saravanan et al., 2011).

Antioxidant Properties

  • Thiazole compounds, related to this compound, have shown promising antioxidant properties. Studies involving the synthesis of amidomethane sulfonyl-linked bis heterocycles, including thiazoles, have demonstrated significant antioxidant activity, surpassing even standard antioxidants like ascorbic acid (Talapuru et al., 2014).

Properties

IUPAC Name

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS/c1-9-4-3-5-12(6-9)16(10(2)17)13-15-11(7-14)8-18-13/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROENKKPAMXVNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C2=NC(=CS2)CCl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.